molecular formula C14H14N6O2S B6506393 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 1428347-89-0

1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6506393
CAS No.: 1428347-89-0
M. Wt: 330.37 g/mol
InChI Key: NIGZLUDIFPBPRH-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide is an organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicinal sciences. This compound features a pyridazine ring, which makes it structurally unique and functionally diverse.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide generally involves multiple steps:

  • Formation of the Pyridazine Ring: Starting with the condensation of appropriate hydrazine derivatives with diketo compounds.

  • Substitution Reactions: Introduction of the pyrazolyl and thiazolyl groups through nucleophilic substitution or condensation reactions.

  • Final Cyclization: The final step typically involves cyclization under controlled conditions to yield the desired compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production may require optimization of reaction conditions to ensure higher yields and purity. Techniques such as continuous flow synthesis or the use of catalysts can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: Where oxidizing agents like hydrogen peroxide or potassium permanganate can alter its structure.

  • Reduction: Use of reducing agents such as lithium aluminum hydride to modify specific functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

Depending on the reaction conditions and reagents used, the compound can form various derivatives, including different carboxamides, pyrazoles, and thiazoles.

Scientific Research Applications

Chemistry

In chemistry, 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology

Biologically, this compound is used to investigate cellular processes, protein interactions, and enzyme functions. Its unique structure allows for the modulation of various biochemical pathways.

Medicine

In the medical field, the compound is studied for its potential therapeutic effects, including its ability to act on specific molecular targets related to diseases such as cancer, inflammation, and metabolic disorders.

Industry

Industrially, the compound is employed in the synthesis of advanced materials and specialty chemicals. Its versatility makes it valuable in developing new technologies and products.

Mechanism of Action

The mechanism by which 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, influence gene expression, and alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-6-oxo-N-{2-[1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide

  • 1-methyl-6-oxo-N-{2-[1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide

Uniqueness

What sets 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide apart is its dual substitution with pyrazolyl and thiazolyl groups, providing a unique combination of chemical properties and biological activities.

Conclusion

This compound is a compound of significant interest due to its diverse applications and unique structure. Its preparation, chemical reactivity, and potential in various fields make it a valuable subject for ongoing research and industrial applications.

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-19-12(21)4-3-11(18-19)13(22)15-7-5-10-9-23-14(17-10)20-8-2-6-16-20/h2-4,6,8-9H,5,7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGZLUDIFPBPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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